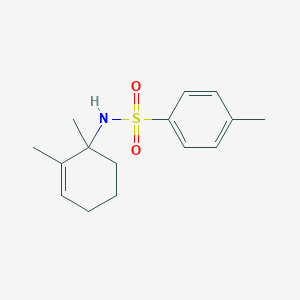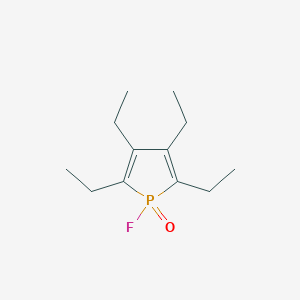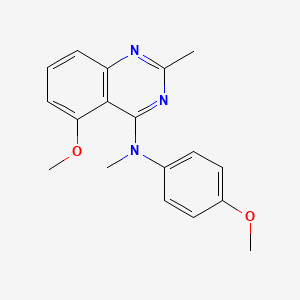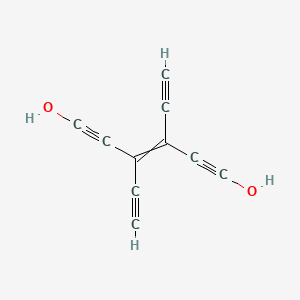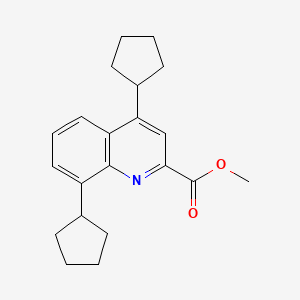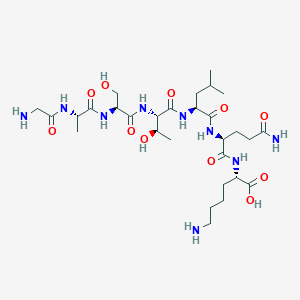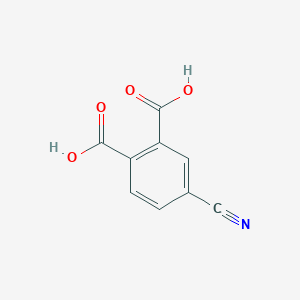
4-Cyanobenzene-1,2-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyanobenzene-1,2-dicarboxylic acid is an organic compound with the molecular formula C₉H₅NO₄ It is a derivative of benzenedicarboxylic acid, where a cyano group (-CN) is attached to the benzene ring along with two carboxylic acid groups (-COOH)
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanobenzene-1,2-dicarboxylic acid typically involves the nitration of phthalic acid followed by reduction and subsequent cyanation. The process can be summarized as follows:
Nitration: Phthalic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group (-NO₂) at the desired position.
Reduction: The nitro group is then reduced to an amino group (-NH₂) using reducing agents such as iron and hydrochloric acid.
Cyanation: Finally, the amino group is converted to a cyano group using reagents like sodium cyanide or copper(I) cyanide under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: 4-Cyanobenzene-1,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amino group or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) for halogenation or sulfonation reactions.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated benzene derivatives.
科学的研究の応用
4-Cyanobenzene-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 4-Cyanobenzene-1,2-dicarboxylic acid involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic and electrophilic reactions, while the carboxylic acid groups can form hydrogen bonds and ionic interactions. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
類似化合物との比較
Phthalic acid (1,2-benzenedicarboxylic acid): Lacks the cyano group, making it less reactive in certain chemical reactions.
Isophthalic acid (1,3-benzenedicarboxylic acid): Has carboxylic acid groups in different positions, affecting its chemical properties and reactivity.
Terephthalic acid (1,4-benzenedicarboxylic acid): Also has carboxylic acid groups in different positions, used primarily in the production of polyethylene terephthalate (PET).
Uniqueness: 4-Cyanobenzene-1,2-dicarboxylic acid is unique due to the presence of both cyano and carboxylic acid groups on the benzene ring
特性
CAS番号 |
830320-86-0 |
|---|---|
分子式 |
C9H5NO4 |
分子量 |
191.14 g/mol |
IUPAC名 |
4-cyanophthalic acid |
InChI |
InChI=1S/C9H5NO4/c10-4-5-1-2-6(8(11)12)7(3-5)9(13)14/h1-3H,(H,11,12)(H,13,14) |
InChIキー |
AOLVLPIOTCSFHF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C#N)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14212511.png)
![4-[6-(4-Nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline](/img/structure/B14212518.png)
![6-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B14212519.png)
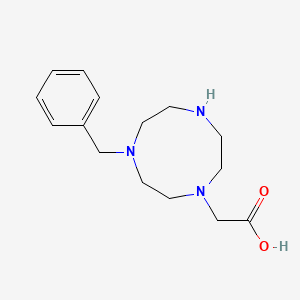
![N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide](/img/structure/B14212522.png)
![4-[(2-Formylphenyl)methylamino]butanoic acid;hydrochloride](/img/structure/B14212526.png)
